molecular formula C3H5NO B13473465 2-Isocyanoethan-1-ol CAS No. 32835-59-9

2-Isocyanoethan-1-ol

Cat. No.: B13473465
CAS No.: 32835-59-9
M. Wt: 71.08 g/mol
InChI Key: WQCZYSJTAPYMKV-UHFFFAOYSA-N
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Description

2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Isocyanoethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.

Mechanism of Action

The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Ethanol: Contains a hydroxyl group but lacks the isocyanate group.

    Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.

    2-Aminoethanol: Contains both an amine and a hydroxyl group.

Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

32835-59-9

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

2-isocyanoethanol

InChI

InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2

InChI Key

WQCZYSJTAPYMKV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCO

Origin of Product

United States

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